2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2194907-13-4
VCID: VC4305889
InChI: InChI=1S/C22H25N5O2/c1-25-15-17(18-6-2-3-7-19(18)25)13-20(28)27-8-4-5-16-14-23-22(24-21(16)27)26-9-11-29-12-10-26/h2-3,6-7,14-15H,4-5,8-13H2,1H3
SMILES: CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5
Molecular Formula: C22H25N5O2
Molecular Weight: 391.475

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

CAS No.: 2194907-13-4

Cat. No.: VC4305889

Molecular Formula: C22H25N5O2

Molecular Weight: 391.475

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one - 2194907-13-4

Specification

CAS No. 2194907-13-4
Molecular Formula C22H25N5O2
Molecular Weight 391.475
IUPAC Name 2-(1-methylindol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Standard InChI InChI=1S/C22H25N5O2/c1-25-15-17(18-6-2-3-7-19(18)25)13-20(28)27-8-4-5-16-14-23-22(24-21(16)27)26-9-11-29-12-10-26/h2-3,6-7,14-15H,4-5,8-13H2,1H3
Standard InChI Key VXNWJQXPJUOENN-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5

Introduction

The compound 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic molecule belonging to the class of pyrimidine derivatives. It incorporates an indole moiety and a morpholine ring, suggesting potential biological activity due to its heterocyclic structure. This compound is of interest in medicinal chemistry, particularly for its potential applications in drug discovery targeting diseases such as cancer or neurodegenerative disorders.

Synthesis and Synthetic Routes

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one typically involves multi-step reactions. A common strategy includes using indole derivatives as starting materials, which undergo transformations such as alkylation and cyclization to form the desired structure.

Mechanism of Action

  • The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. Given its structure, it may act as an inhibitor or modulator in various biochemical pathways.

Potential Applications

  • Medicinal Chemistry: The compound has potential applications in drug discovery, particularly for developing therapeutic agents targeting diseases like cancer or neurodegenerative disorders.

  • QSAR Studies: Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological potency.

Similar Compounds

  • PI3K(delta) Inhibitor 1: This compound, with a similar indole and morpholine structure, is known for its activity as a PI3K(delta) inhibitor .

  • Pyrimidine Derivatives: Other pyrimidine derivatives have shown activity against HIV-1 or as anti-influenza agents, highlighting the versatility of pyrimidine-based compounds in drug development .

Research Efforts

  • Research may focus on exploring the compound's biological activity through in vitro and in vivo studies.

  • Structural modifications could enhance its potency or selectivity for specific biological targets.

Future Directions

  • Drug Discovery: The compound's unique structural features make it a promising lead for developing inhibitors targeting specific biological pathways.

  • Pharmaceutical Formulation: Stability studies are essential for guiding the formulation development of this compound for pharmaceutical applications.

Data Tables

PropertyDescription
Molecular WeightApproximately 314.4 g/mol
Chemical ClassPyrimidine derivative
Potential ApplicationsDrug discovery for cancer or neurodegenerative disorders
Mechanism of ActionInteraction with enzymes or receptors

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